molecular formula C13H10N4O2S B11725184 N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide

N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide

Cat. No.: B11725184
M. Wt: 286.31 g/mol
InChI Key: CKXWPDSDPPRMGD-UHFFFAOYSA-N
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Description

N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is a complex organic compound that features a unique combination of thiazole, pyrrole, and furan rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with an appropriate thiazole-pyrrole aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide is unique due to its combination of thiazole, pyrrole, and furan rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18)

InChI Key

CKXWPDSDPPRMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3

Origin of Product

United States

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